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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196 Get Quote

OL-135 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the off-target effects and selectivity of OL-
135, a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of OL-135?

OL-135 is a selective and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2]

FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides,

such as the endogenous cannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, OL-135
prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in

the brain and other tissues.[3][5] This elevation of anandamide is believed to mediate the

analgesic and other neurological effects of OL-135.[2][5]

Q2: How selective is OL-135 for FAAH?

The selectivity of OL-135 has been described with some variation in the literature. Several

studies characterize it as a selective FAAH inhibitor. For instance, α-ketoheterocycle inhibitors

like OL-135 have been reported to show excellent selectivity for FAAH compared to other

serine hydrolases in mammalian proteomes.[6] It has also been noted as being highly selective

for FAAH over monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid

system.[7] However, other reports group OL-135 with FAAH inhibitors that may have lower
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selectivity, citing carboxylesterases as a potential off-target.[8] This highlights the importance of

empirical validation in specific experimental systems.

Q3: What are the potential off-target effects of OL-135?

The primary documented off-target concern for some FAAH inhibitors is the inhibition of other

serine hydrolases, particularly carboxylesterases.[8] While some reports suggest OL-135 has

high selectivity[6], another suggests it may share this off-target profile with other inhibitors like

URB597 and BMS-1.[8] The analgesic effects of OL-135 have been shown to be absent in

FAAH knockout mice, strongly indicating that its primary analgesic mechanism is on-target.[2]

[5] However, researchers observing effects inconsistent with FAAH inhibition should consider

potential off-target activity.

Q4: How does the mechanism of action of OL-135 differ from other FAAH inhibitors?

OL-135 is a reversible covalent inhibitor.[6][9] It belongs to the α-ketoheterocycle class of

inhibitors.[3][10] This contrasts with other well-known FAAH inhibitors such as:

URB597: An irreversible covalent inhibitor.[7][9]

PF-3845: A covalent inhibitor that carbamylates FAAH's serine nucleophile.[6]

Compound 2 (a ketobenzimidazole): A reversible, noncovalent inhibitor.[9]

The reversible nature of OL-135 may lead to a shorter duration of action compared to

irreversible inhibitors.[3]

Quantitative Data Summary
Table 1: Comparison of Selectivity and Mechanism for Various FAAH Inhibitors

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.dovepress.com/endocannabinoid-hydrolase-inhibitors-potential-novel-anxiolytic-drugs-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://www.dovepress.com/endocannabinoid-hydrolase-inhibitors-potential-novel-anxiolytic-drugs-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692831/
https://www.dovepress.com/endocannabinoid-hydrolase-inhibitors-potential-novel-anxiolytic-drugs-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16501580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1617043/
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639726/
https://www.pnas.org/doi/10.1073/pnas.1016167108
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088576/
https://www.benchchem.com/product/b1677196?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Class Mechanism
Selectivity
Profile

Reported
Potential
Off-Targets

Citations

OL-135

α-

Ketoheterocy

cle

Reversible,

Covalent

Selective for

FAAH over

MAGL.

Carboxylester

ases
[6][7][8][9]

URB597 Carbamate
Irreversible,

Covalent

Selective for

FAAH-1 and

FAAH-2.

Carboxylester

ases
[7][8][9]

PF-3845
Piperidine

Urea

Covalent

(Carbamylati

on)

Highly

selective for

FAAH.

Minimal off-

targets

reported in

proteome-

wide screens.

[6]

JNJ-1661010 N/A

Covalent,

Partially

Reversible

100x more

selective for

FAAH-1 over

FAAH-2.

Not specified. [7]

Table 2: Effective Doses of OL-135 in Preclinical Models
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Model Species Dosing (i.p.)
Observed
Effect

Citation

Mild Thermal

Injury (MTI)
Rat ED₅₀: 6-9 mg/kg

Reversal of

mechanical

hyperalgesia.

[2]

Spinal Nerve

Ligation (SNL)
Rat ED₅₀: 6-9 mg/kg

Reversal of

mechanical

allodynia.

[2]

Mild Thermal

Injury (MTI)
Mouse 100 mg/kg

50% reversal of

mechanical

allodynia.

[5]

Fear

Conditioning
Rat 5.6 - 10.0 mg/kg

Disruption of

contextual, but

not auditory, fear

conditioning.

[11][12]

Visualized Workflows and Pathways
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OL-135 Mechanism of Action
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Caption: Mechanism of action for OL-135.

Troubleshooting Guides
Problem: Unexpected or inconsistent results in my cell-based assay after OL-135 treatment.

This could be due to off-target effects, issues with the compound, or experimental variability.
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Troubleshooting Unexpected In Vitro Results

Unexpected Result
Observed

1. Confirm Compound
Identity & Purity
(e.g., LC/MS)

2. Verify On-Target Activity
(FAAH Inhibition Assay)

3. Assess Target Engagement
in Cells (CETSA)

4. Test in a
FAAH Knockout/Knockdown

Cell Line

Does the unexpected
effect persist?

Conclusion:
Likely Off-Target Effect

Yes

Conclusion:
Likely FAAH-mediated

(but previously unknown) or
experimental artifact.

No

Click to download full resolution via product page

Caption: Workflow for troubleshooting unexpected results.
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Problem: My in vivo experiment shows a phenotype that is not blocked by cannabinoid receptor

antagonists.

The analgesic effects of OL-135 have been shown to be blocked by CB1 and CB2 receptor

antagonists (SR141716A and SR144528, respectively).[2][4] If your observed effect is not, this

strongly suggests an off-target or non-cannabinoid mechanism.

Recommended Action: The most definitive control experiment is to administer OL-135 to

FAAH knockout mice.[5] If the effect of OL-135 is absent in these animals, it confirms the

phenotype is mediated through FAAH, even if the downstream signaling is not via canonical

CB1/CB2 pathways.[2][5] If the effect persists in knockout animals, it is unequivocally an off-

target effect.

Key Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is to confirm the biochemical activity of OL-135 on FAAH.

Prepare FAAH Source: Homogenize brain tissue from rats or use recombinant FAAH

enzyme.

Pre-incubation: Incubate the FAAH enzyme preparation with varying concentrations of OL-
135 (or vehicle control) in an appropriate assay buffer for a specified time (e.g., 30 minutes)

at 37°C.

Substrate Addition: Initiate the reaction by adding a fluorescent or radiolabeled FAAH

substrate (e.g., anandamide).

Reaction: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

Termination & Measurement: Stop the reaction and measure the amount of product formed

using an appropriate method (e.g., fluorescence plate reader or liquid scintillation counting).

Data Analysis: Calculate the percentage of FAAH inhibition at each OL-135 concentration

and determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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CETSA is a powerful method to verify that OL-135 engages with FAAH inside intact cells.[13]

[14] Ligand-bound proteins are stabilized and less prone to thermal denaturation.[13][15]

Cellular Thermal Shift Assay (CETSA) Workflow

1. Treat intact cells
with OL-135 or vehicle

2. Heat cell suspensions
across a temperature gradient

3. Lyse cells
(e.g., freeze-thaw cycles)

4. Separate soluble proteins
from precipitated aggregates

(centrifugation)

5. Detect remaining soluble FAAH
in supernatant (e.g., Western Blot)

6. Plot remaining FAAH vs. Temp
to generate melt curves

Click to download full resolution via product page

Caption: Experimental workflow for the CETSA protocol.

Cell Treatment: Treat cultured cells with OL-135 or a vehicle control for a defined period.
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Heating: Aliquot the cell suspensions and heat them at different temperatures for a short

duration (e.g., 3 minutes) to induce denaturation of unbound proteins.[13]

Lysis: Lyse the cells to release intracellular contents.

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured

proteins.

Detection: Collect the supernatant containing the soluble, non-denatured proteins. Quantify

the amount of FAAH remaining in the soluble fraction using a method like Western Blotting or

mass spectrometry.[13][14]

Analysis: A positive result is a "thermal shift," where OL-135-treated cells show more soluble

FAAH at higher temperatures compared to vehicle-treated cells, indicating target

engagement and stabilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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